

Introduction: Elucidating the Structure of a Privileged Scaffold

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Compound of Interest

Compound Name: *3-(2-Phenylethyl)pyrrolidine*

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In the landscape of modern drug discovery and development, nitrogen-containing heterocycles are foundational building blocks. Among these, the 3-substituted pyrrolidine motif is a "privileged structure," frequently appearing in molecules targeting a diverse range of biological pathways, from neurotransmission to gene transcription[1]. **3-(2-Phenylethyl)pyrrolidine** (Molecular Formula: C₁₂H₁₇N, Molecular Weight: 175.27 g/mol) represents a key synthon in this class, combining the rigid pyrrolidine core with a flexible and lipophilic phenylethyl side chain.

Accurate and unambiguous structural confirmation of such molecules is paramount for advancing research programs. This technical guide provides a comprehensive, field-proven framework for the spectroscopic characterization of **3-(2-Phenylethyl)pyrrolidine** using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As experimentally acquired spectra for this specific compound are not readily available in public databases, this guide will synthesize data from closely related structures and first principles to predict the expected spectral features. This predictive approach serves as a robust benchmark for researchers synthesizing or analyzing this compound, explaining the causality behind spectral interpretation and outlining self-validating experimental protocols.

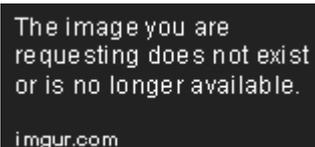
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing unparalleled insight into the chemical environment of each proton (¹H NMR) and carbon (¹³C

NMR) atom. The unique combination of a chiral center at the 3-position, a saturated heterocycle, and an aromatic ring in **3-(2-Phenylethyl)pyrrolidine** results in a distinct and information-rich NMR fingerprint.

Expertise & Causality: Predicting the ^1H NMR Spectrum

The predicted ^1H NMR spectrum is based on the analysis of chemical shift data from analogous 3-substituted pyrrolidines and phenylethyl moieties[1][2]. The protons are labeled as shown in the structure below for clarity.



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Table 1: Predicted ^1H NMR Data for **3-(2-Phenylethyl)pyrrolidine** (in CDCl_3)

Proton Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale and Field Insights
H-aromatic	7.15 - 7.35	Multiplet	5H	<p>Protons on the phenyl ring typically resonate in this region.</p> <p>The overlapping signals from the ortho, meta, and para protons will create a complex multiplet.</p>
H2, H5	2.80 - 3.20	Multiplet	4H	<p>These protons are adjacent to the nitrogen atom, which deshields them, shifting them downfield relative to other aliphatic protons. Their signals will be complex due to coupling with each other and with H3 and H4.</p>

H-phenethyl (α)	2.60 - 2.80	Triplet (or Multiplet)	2H	These benzylic protons are deshielded by the adjacent phenyl ring. They will couple with the β -protons, likely appearing as a triplet.
H3	2.30 - 2.50	Multiplet	1H	This methine proton is at the chiral center and is coupled to protons at C2, C4, and the side chain, resulting in a complex multiplet.
H-phenethyl (β)	1.60 - 1.80	Multiplet	2H	These protons are coupled to both the benzylic (α) protons and the H3 methine proton.
H4	1.50 - 2.10	Multiplet	2H	These methylene protons on the pyrrolidine ring exist in a complex coupling network, with diastereotopic protons likely leading to further complexity.

N-H	1.40 - 2.00	Broad Singlet	1H	The N-H proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration.
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Expertise & Causality: Predicting the ^{13}C NMR Spectrum

The ^{13}C NMR spectrum provides a count of the unique carbon environments. Based on data for pyrrolidine and substituted aromatics, the following shifts are predicted[3][4].

Table 2: Predicted ^{13}C NMR Data for **3-(2-Phenylethyl)pyrrolidine** (in CDCl_3)

Carbon Type	Predicted Chemical Shift (δ , ppm)	Rationale and Field Insights
C-aromatic (quaternary)	140 - 142	The carbon atom of the phenyl ring attached to the ethyl chain is a quaternary carbon and appears in this typical region.
C-aromatic (CH)	125 - 129	The five CH carbons of the phenyl ring will resonate in this characteristic aromatic region.
C2, C5	46 - 55	These carbons are directly attached to the nitrogen, causing a significant downfield shift.
C3	38 - 45	The methine carbon at the substitution point.
C-phenethyl (α)	35 - 40	The benzylic carbon, shifted downfield by the aromatic ring.
C4	30 - 35	A typical aliphatic methylene carbon within the pyrrolidine ring.
C-phenethyl (β)	30 - 35	The second carbon of the ethyl chain.

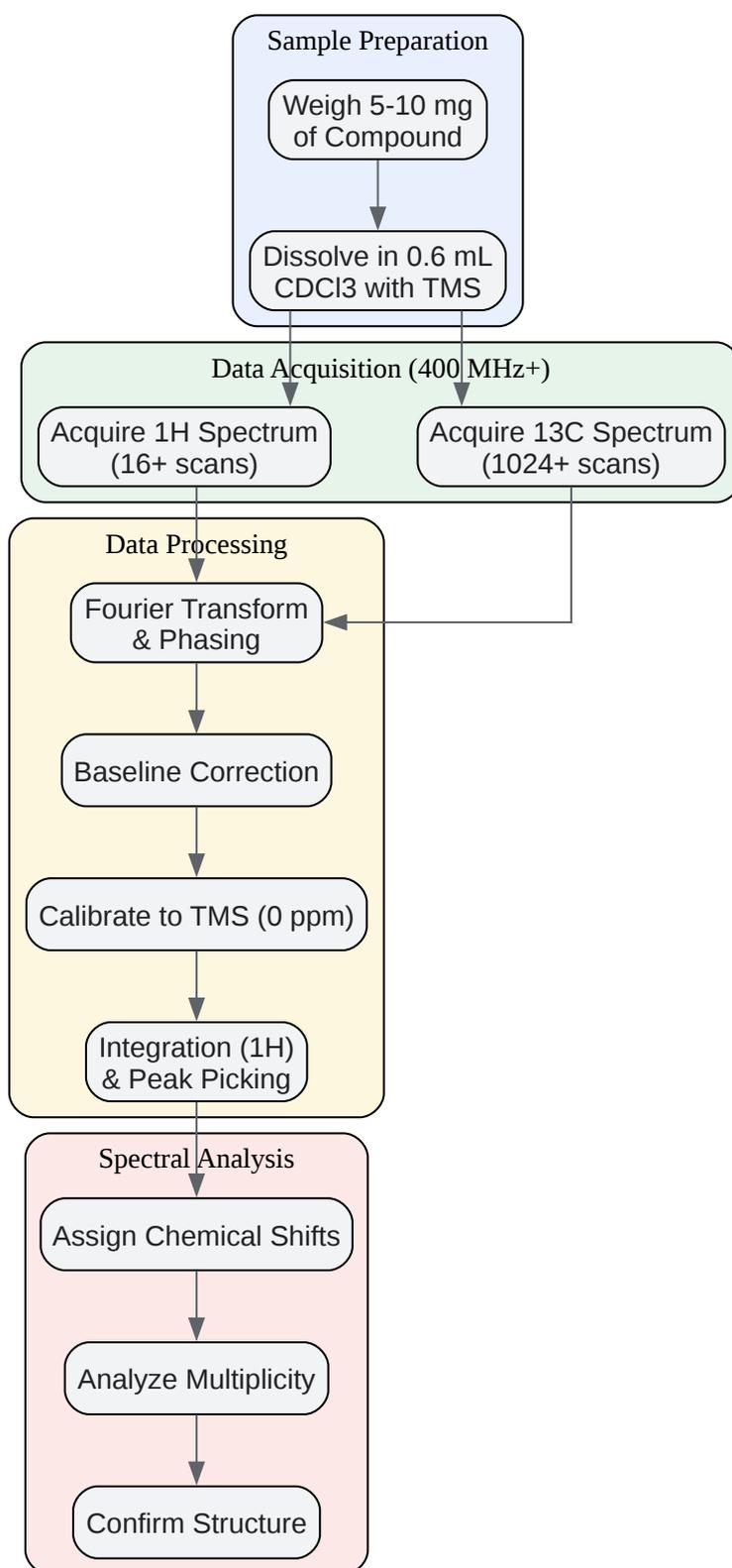
Experimental Protocol: High-Resolution NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

- Sample Preparation: Dissolve ~5-10 mg of **3-(2-Phenylethyl)pyrrolidine** in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths are chosen to improve signal dispersion and simplify the interpretation of complex multiplets.
- ^1H NMR Acquisition:
 - Acquire data using a standard single-pulse experiment.
 - Set a spectral width of 12-15 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.
 - Acquire at least 16 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire data using a proton-decoupled pulse program (e.g., zgpg30).
 - Set a spectral width of 220-240 ppm.
 - A relaxation delay of 2-3 seconds is standard. For quantitative analysis, longer delays (5-10s) may be necessary.
 - Acquire several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio, as ^{13}C has a low natural abundance.
- Data Processing: Apply an exponential multiplication (line broadening of 0.3 Hz for ^1H , 1-2 Hz for ^{13}C) to improve the signal-to-noise ratio. Fourier transform, phase correct, and baseline correct the spectra. Calibrate the ^1H and ^{13}C spectra to the TMS signal at 0.00 ppm.

Visualization: NMR Analysis Workflow



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Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Causality: Predicting the IR Spectrum

The predicted IR spectrum is an amalgamation of the characteristic absorptions of a secondary amine (the pyrrolidine ring) and a monosubstituted aromatic ring (the phenyl group)^{[5][6][7][8]}.

Table 3: Predicted IR Absorption Bands for **3-(2-Phenylethyl)pyrrolidine**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Rationale and Field Insights
3300 - 3400	N-H Stretch	Weak to Medium, Sharp	This band is characteristic of a secondary amine. Its intensity can be weak in nonpolar solvents or neat samples[5][6].
3000 - 3100	Aromatic C-H Stretch	Medium	These absorptions just above 3000 cm ⁻¹ are a reliable indicator of C-H bonds on an aromatic ring.
2850 - 2960	Aliphatic C-H Stretch	Strong	Strong, sharp peaks corresponding to the symmetric and asymmetric stretching of C-H bonds in the pyrrolidine ring and ethyl chain.
1600, 1495, 1450	Aromatic C=C Stretch	Medium to Strong	These "skeletal" vibrations are highly characteristic of the phenyl ring. The pattern of these bands can sometimes give clues about the substitution pattern.
1400 - 1500	N-H Bend	Medium	The scissoring vibration of the N-H bond often appears in this region.
730-770 & 690-710	Aromatic C-H Out-of-Plane Bend	Strong	These two strong bands are highly

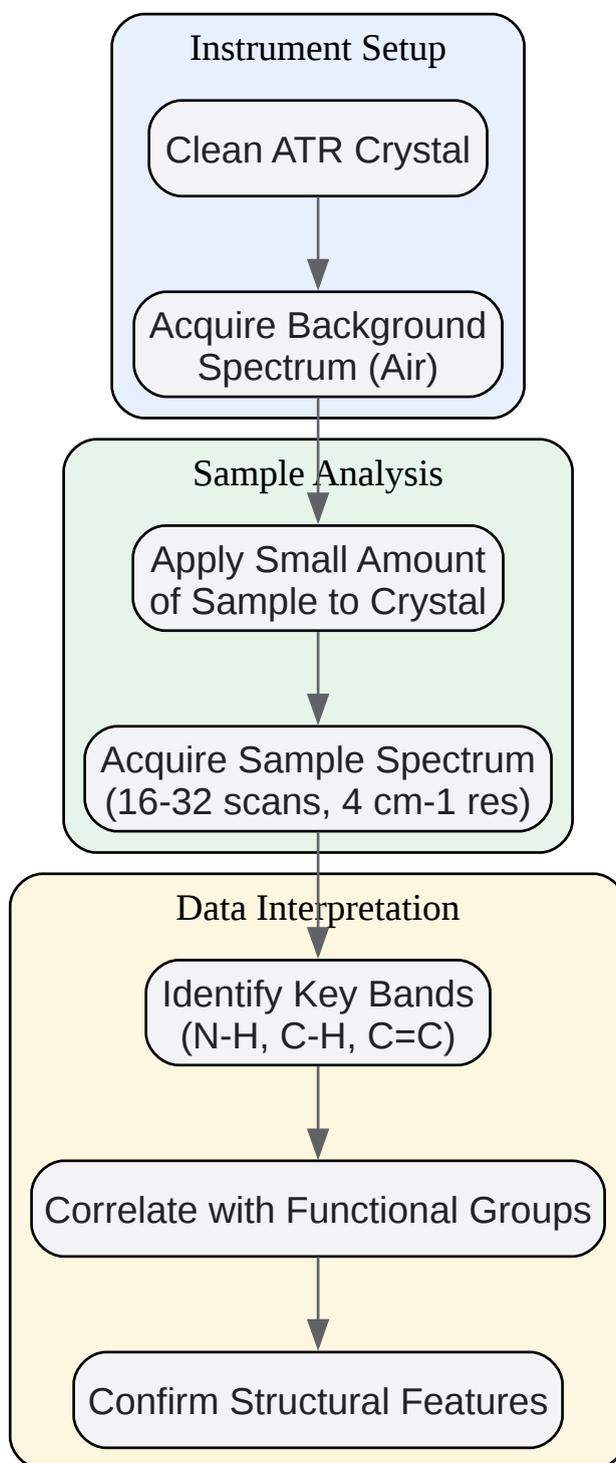
diagnostic for a
monosubstituted
benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the modern standard, requiring minimal sample preparation.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan. The background spectrum of air is automatically subtracted from the sample spectrum.
- **Sample Application:** Place a small amount (a few milligrams of solid or one drop of liquid) of **3-(2-Phenylethyl)pyrrolidine** directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- **Scanning:** Co-add 16 to 32 scans at a resolution of 4 cm^{-1} over the range of $4000\text{-}600\text{ cm}^{-1}$. The choice of 4 cm^{-1} resolution is a standard balance between detail and signal-to-noise.
- **Data Processing:** The resulting spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually required.

Visualization: IR Analysis Workflow



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Caption: Standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Expertise & Causality: Predicting the Mass Spectrum (Electron Ionization)

- **Molecular Ion (M^+):** The molecular formula is $C_{12}H_{17}N$. The nominal molecular weight is 175 Da. As per the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here^[9]. The molecular ion peak is therefore predicted at a mass-to-charge ratio (m/z) of 175. A high-resolution mass spectrometer (HRMS) would detect the exact mass, e.g., 175.1361.
- **Key Fragmentation Pathways:** In an Electron Ionization (EI) source, the molecular ion is a high-energy radical cation ($M^{\cdot+}$) that undergoes fragmentation. The fragmentation of nitrogen-containing heterocycles is often directed by the nitrogen atom^[10].
 - **α -Cleavage:** The most common fragmentation for amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. For the pyrrolidine ring, this would lead to the loss of a hydrogen radical or the side chain, but more significantly, it stabilizes the resulting cation. A major fragment is expected at m/z 70, corresponding to the $[C_4H_8N]^+$ ion formed by the loss of the phenylethyl radical ($\cdot CH_2CH_2Ph$). This is often a very prominent peak.
 - **Benzylic Cleavage:** The bond between the α and β carbons of the phenylethyl side chain is a benzylic bond. Cleavage of this bond would generate the highly stable tropylium ion (m/z 91, $[C_7H_7]^+$) and a neutral radical. The tropylium ion is a classic, highly abundant fragment for compounds containing a benzyl group.
 - **Other Fragments:** A peak at m/z 104 could arise from the cleavage of the bond between the pyrrolidine ring and the side chain, yielding a $[C_8H_8]^+$ ion (styrene radical cation).

Table 4: Predicted Key Fragments in the EI Mass Spectrum

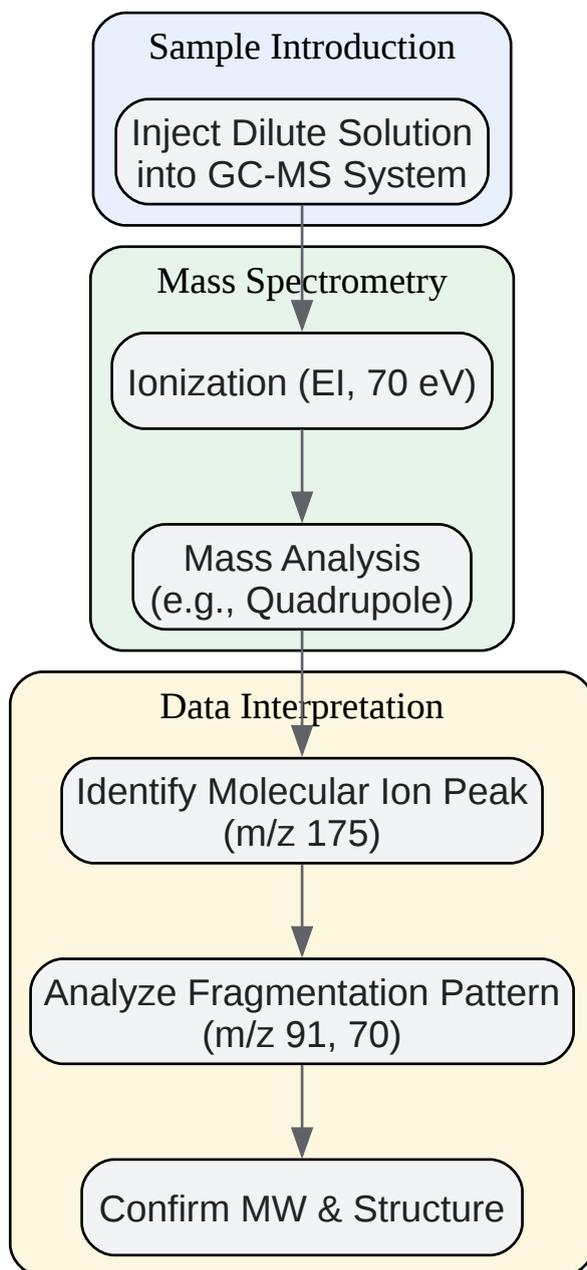
m/z	Proposed Ion Structure	Fragmentation Pathway
175	$[\text{C}_{12}\text{H}_{17}\text{N}]^+$	Molecular Ion (M^+)
104	$[\text{C}_8\text{H}_8]^+$	Cleavage of C3-C β bond
91	$[\text{C}_7\text{H}_7]^+$	Benzylic cleavage (Tropylium ion)
70	$[\text{C}_4\text{H}_8\text{N}]^+$	α -Cleavage (Loss of phenylethyl radical)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol is standard for volatile, thermally stable small molecules.

- **Sample Introduction:** Introduce the sample via a direct insertion probe or, more commonly, through a Gas Chromatography (GC) inlet, which provides separation and purification before ionization.
- **Ionization:** Utilize a standard EI source with an electron energy of 70 eV. This energy level is an industry standard that produces reproducible fragmentation patterns and allows for library matching.
- **Mass Analysis:** Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) mass analyzer.
- **Data Analysis:**
 - Identify the molecular ion peak (M^+) at the highest m/z that is consistent with the molecular formula.
 - Analyze the isotopic pattern of the molecular ion to further confirm the elemental composition.
 - Identify major fragment ions and propose logical fragmentation pathways to validate the proposed structure.

Visualization: Mass Spectrometry Analysis Workflow



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Caption: General workflow for GC-MS structural analysis.

Conclusion

The structural confirmation of **3-(2-Phenylethyl)pyrrolidine** relies on the synergistic interpretation of NMR, IR, and MS data. This guide establishes a predictive benchmark for its spectroscopic signature: ^1H and ^{13}C NMR will define the precise connectivity and chemical environment of all atoms; IR spectroscopy will rapidly confirm the presence of the secondary amine and monosubstituted aromatic ring; and mass spectrometry will verify the molecular weight while revealing characteristic fragmentation patterns, such as the formation of the tropylium ion (m/z 91) and the pyrrolidinyl fragment (m/z 70). By following the detailed, self-validating protocols outlined herein, researchers, scientists, and drug development professionals can confidently and accurately characterize this valuable heterocyclic building block.

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